![molecular formula C13H23NO3 B1470050 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol CAS No. 1514132-45-6](/img/structure/B1470050.png)
1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol
Overview
Description
“1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol” is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . It is used in the synthesis of pharmaceutical compounds such as diuretics .
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes .Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . The molecular weight is 143.18 g/mol .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless viscous liquid . It has a density of 1.117 g/cm3 at 20 °C . The boiling point is 108 - 110 °C .Scientific Research Applications
Antitubercular Applications
A structural study of a derivative of 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol, specifically BTZ043, highlighted its potential as an antitubercular drug candidate. This compound demonstrates significant activity against Mycobacterium tuberculosis, with its mechanism targeting the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase. Structural elucidation through X-ray and variable temperature NMR alongside DFT study provides insights into its antitubercular efficacy (Richter et al., 2022).
Synthetic Applications
Synthesis and structural characterization of novel compounds derived from this compound have been explored for potential applications in biolubricants and other industrial applications. The sonochemical synthesis of 1,4-dioxaspiro novel compounds from oleic acid demonstrates the versatility of this spirocyclic structure in the development of environmentally friendly materials (Kurniawan et al., 2017).
Antiviral Research
Research into N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, closely related to the core structure of this compound, has shown promise in antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E. The findings suggest that the spirothiazolidinone scaffold, which shares similarities with the studied compound, could be a valuable platform for developing new antiviral agents (Apaydın et al., 2020).
Antibacterial Evaluation
The compound and its derivatives have been synthesized and evaluated for antibacterial activity, showing significant effectiveness against various bacterial species. This highlights its potential in the development of new antibacterial agents (Natarajan et al., 2021).
Environmental Applications
A calix[4]arene-based polymer derivative incorporating this compound structure demonstrated high removal efficiency for water-soluble carcinogenic direct azo dyes and aromatic amines. This study suggests its potential application in water purification and treatment processes to reduce environmental pollution (Akceylan et al., 2009).
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c15-12(3-1-2-4-12)11-14-7-5-13(6-8-14)16-9-10-17-13/h15H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMJLWZMZTDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC3(CC2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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